L-VALINE-N-FMOC (1-13C)
Description
Properties
Molecular Weight |
340.38 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Proteomics
L-Valine-N-FMOC (1-13C) is extensively used in proteomics for the synthesis of isotope-labeled peptides. These peptides are crucial for mass spectrometry (MS)-based protein quantitation, enabling researchers to study protein expression levels and dynamics in biological systems.
Table 1: Applications of L-Valine-N-FMOC (1-13C) in Proteomics
| Application | Description |
|---|---|
| Mass Spectrometry | Used to quantify proteins by comparing labeled versus unlabeled peptides. |
| Protein Dynamics | Helps in understanding protein folding and interactions through labeling. |
| Biomarker Discovery | Aids in identifying potential biomarkers for diseases through targeted studies. |
NMR Spectroscopy
The use of L-Valine-N-FMOC (1-13C) in nuclear magnetic resonance (NMR) spectroscopy allows for detailed structural analysis of proteins and peptides. It serves as an NMR-active nucleus, providing insights into the local environment and dynamics of amino acids within proteins.
Case Study: Structural Analysis Using NMR
A study utilized -labeled valine residues to probe the α-helical structure of a model peptide embedded in lipid bilayers. The results demonstrated distinct NMR peaks corresponding to the labeled residues, confirming the secondary structure's integrity and dynamics under different conditions .
Metabolic Studies
L-Valine-N-FMOC (1-13C) is also employed in metabolic research to trace metabolic pathways involving branched-chain amino acids. By incorporating into valine, researchers can monitor its incorporation into proteins and its metabolic fate in living organisms.
Table 2: Metabolic Pathway Tracing with L-Valine-N-FMOC (1-13C)
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares L-VALINE-N-FMOC (1-13C) with other isotopologues and related compounds:
Key Observations :
- Isotopic Specificity : L-VALINE-N-FMOC (1-13C) is distinguished by its single ¹³C label, making it ideal for tracking specific carbon pathways (e.g., valine catabolism). In contrast, ¹³C5-labeled variants provide broader structural insights in NMR .
- Chirality : Unlike DL-VALINE-1-13C, the L-form is biologically active, critical for in vivo studies .
- Functional Group : α-KETOISOCAPROIC ACID (1-13C) lacks the Fmoc group and is a keto acid, enabling real-time imaging of enzymatic activity via hyperpolarized ¹³C-MRS .
Purity and Cost Comparison
Notes:
Research Findings
- Metabolic Tracing: Single ¹³C-labeled valine derivatives are preferred for tracking specific pathways (e.g., branched-chain amino acid metabolism), while ¹³C5-labeled variants aid in structural elucidation .
- Synthetic Utility : The Fmoc group in L-VALINE-N-FMOC (1-13C) enables seamless integration into solid-phase peptide synthesis, unlike unprotected variants like DL-VALINE-1-13C .
Critical Notes
- Handling : Isotopically labeled compounds require storage at –20°C to prevent degradation .
- Limitations : ¹³C-MRS sensitivity remains a challenge for low-abundance metabolites, necessitating hyperpolarization or high isotopic purity (>99%) for reliable detection .
- Regulatory Compliance : Products labeled as "microbiological/pyrogen tested" (e.g., CLM-2093-MPT-PK) are essential for in vivo applications .
Preparation Methods
Reagents and Materials
- L-Valine-1-13C (13C-labeled at the carboxyl carbon, 99% enrichment)
- 9-Fluorenylmethylchloroformate (FMOC-Cl)
- Sodium carbonate decahydrate (Na2CO3·10H2O)
- Dioxane (anhydrous, distilled)
- Water (HPLC grade)
- Hydrochloric acid (3 M HCl)
- Organic solvents: ethyl acetate, hexanes, methylene chloride
- Drying agent: magnesium sulfate
Stepwise Synthesis
Dissolution and Base Addition
Dissolve or suspend L-valine-1-13C in water at approximately 4–5 mL per mmol of amino acid. Add 2.5 equivalents of sodium carbonate decahydrate to the solution and stir until fully dissolved. This creates a basic environment necessary for the FMOC protection reaction.Cooling and Co-Solvent Addition
Cool the reaction mixture in an ice bath. Slowly add dioxane equal to approximately 60% of the water volume. Partial precipitation of the amino acid salt may occur at this stage.FMOC-Cl Addition
Prepare a solution of FMOC-Cl (1.05 to 1.1 equivalents relative to amino acid) in an equal volume of dioxane as added above. Add this solution dropwise to the cooled amino acid mixture with vigorous stirring over 10 to 15 minutes.Reaction Time
Stir the reaction mixture at ice bath temperature for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 6 hours to ensure complete reaction.Solvent Removal and Extraction
Evaporate the solvent under reduced pressure (2 mm Hg at 20°C). Dissolve the residual solid in water; the volume depends on the amino acid used and can be up to 100 mL per mmol. The pH at this stage is typically around 9.Ether Extraction
Extract the aqueous solution with four portions of ether to remove impurities.Acidification and Precipitation
Adjust the aqueous phase pH to 2–3 using 3 M hydrochloric acid. The FMOC derivative precipitates as a solid.Ethyl Acetate Extraction
Extract the acidified solution four times with ethyl acetate. Combine the organic layers, wash with saturated brine, dry over magnesium sulfate, filter, and evaporate the solvent to yield a white solid foam.Crystallization
Shake the solid foam with hexanes for a few minutes, decant the hexanes, and crystallize the product from appropriate solvents—typically ethyl acetate/hexanes or methylene chloride/hexanes for FMOC-L-valine.
Example Yield and Characterization Data for L-VALINE-N-FMOC (1-13C)
| Parameter | Data |
|---|---|
| Starting material | 2.00 g (16.9 mmol) L-valine-1-13C |
| Isolated product weight | 5.11 g |
| Yield | 89% |
| Physical form | White microcrystalline solid |
| Melting point | 143–144 °C (literature 144–145 °C) |
| TLC Rf (CHCl3:CH3OH:CH3COOH 50:10:1 v/v) | 0.55 |
Isotopic Enrichment and Post-Synthesis Processing
For applications requiring oxygen-18 (^18O) enrichment at the carboxyl group, the FMOC-protected amino acid can be subjected to isotopic exchange in ^18O-enriched water under acidic conditions.
[^18O Enrichment Procedure](pplx://action/followup)
- The FMOC-L-valine-1-13C is suspended in a 3:2 mixture of dioxane and 0.1 M HCl in ^18O-enriched water (typically >90% ^18O).
- The mixture is refluxed under nitrogen for approximately 20 hours.
- After reaction, the solvent is evaporated, and the solid is dried and recrystallized.
- This process can be repeated to increase the ^18O incorporation, achieving up to ~93% ^18O content.
Yield and Physical Data Post-Enrichment
| Parameter | Data |
|---|---|
| Starting material | 2.04 g (6.0 mmol) FMOC-L-valine-1-13C |
| Isolated product weight | 1.86 g |
| Yield | 91% |
| ^18O Enrichment Level | ~93% |
| Melting point | 143–144 °C |
| Optical rotation [α]^21_D | -16.7° (c 0.98 DMF) |
| Literature optical rotation | -17.5° (c 1 DMF) |
Summary Table of Preparation and Characterization Data for FMOC-L-Valine-1-13C
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Amino acid dissolution | Water, sodium carbonate decahydrate (2.5 equiv) | Basic aqueous solution |
| Cooling and dioxane addition | Ice bath, dioxane 60% volume of water | Partial precipitation of salt |
| FMOC-Cl addition | Dropwise, dioxane solution, 1.05–1.1 equiv | Vigorous stirring, 10–15 min |
| Reaction time | 2 hr ice bath + 6 hr room temperature | Complete N-FMOC protection |
| Workup | Evaporation, aqueous dissolution, pH adjustment | Extraction with ether and ethyl acetate |
| Crystallization | Ethyl acetate/hexanes or methylene chloride/hexanes | White microcrystalline solid |
| Yield | 89% | High purity confirmed by TLC, melting point |
Research Findings and Analytical Characterization
- The FMOC protection reaction proceeds efficiently under mild basic aqueous conditions with dioxane as a co-solvent.
- The use of sodium carbonate decahydrate ensures a buffered environment for the selective formation of the N-FMOC derivative.
- The reaction temperature control (initial ice bath then room temperature) optimizes yield and purity.
- The product is isolated by acidification-induced precipitation followed by solvent extraction and crystallization.
- Analytical data such as melting point, TLC Rf values, and optical rotation match literature values, confirming the identity and purity of the compound.
- Isotopic enrichment with ^18O is achieved by refluxing the FMOC derivative in ^18O-enriched acidic aqueous media, enabling dual labeling (^13C and ^18O) for advanced spectroscopic studies.
Q & A
Q. How should isotopic labeling data from L-Valine-N-Fmoc (1-13C) studies be visualized for publication?
- Methodological Answer : Use color-coded -NMR spectra overlays to contrast labeled vs. unlabeled compounds. For metabolic flux maps, employ heatmaps or Sankey diagrams to illustrate tracer distribution. Adhere to journal guidelines (e.g., Med. Chem. Commun.) for figure simplicity and copyright compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
